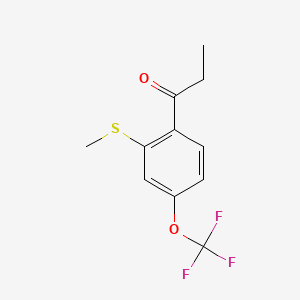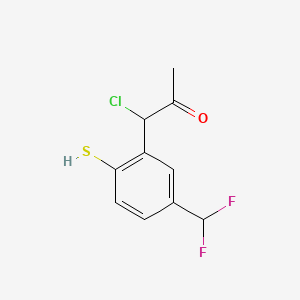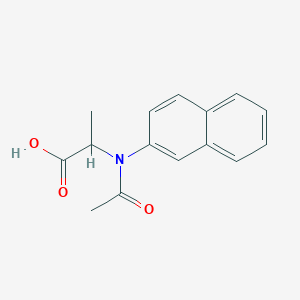
N-Acetyl-L-2-naphthylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-ACETYL-2-NAPHTHYLALANINE is a chiral amino acid derivative that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring, making it distinct from other amino acids. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and practical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-ACETYL-2-NAPHTHYLALANINE typically involves the acetylation of 2-naphthylalanine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the amino group.
Industrial Production Methods: On an industrial scale, the production of (S)-N-ACETYL-2-NAPHTHYLALANINE may involve more efficient catalytic processes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of immobilized enzymes can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-N-ACETYL-2-NAPHTHYLALANINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced naphthylalanine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols replace the acetyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthylalanine derivatives.
Substitution: N-substituted naphthylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-N-ACETYL-2-NAPHTHYLALANINE has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-N-ACETYL-2-NAPHTHYLALANINE involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthalene ring structure allows it to fit into hydrophobic pockets of proteins, influencing their activity. This compound can modulate enzymatic reactions by acting as a competitive inhibitor or substrate analog, thereby affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(S)-N-ACETYL-2-NAPHTHYLALANINE can be compared with other naphthylalanine derivatives and chiral amino acids:
Similar Compounds: 2-Naphthylalanine, N-acetylphenylalanine, and N-acetyltryptophan.
Uniqueness: The presence of the naphthalene ring in (S)-N-ACETYL-2-NAPHTHYLALANINE provides unique hydrophobic interactions and steric effects, distinguishing it from other similar compounds. This structural feature enhances its binding affinity to specific molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C15H15NO3 |
|---|---|
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
2-[acetyl(naphthalen-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C15H15NO3/c1-10(15(18)19)16(11(2)17)14-8-7-12-5-3-4-6-13(12)9-14/h3-10H,1-2H3,(H,18,19) |
InChI-Schlüssel |
QKWRJUOQPQWTEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N(C1=CC2=CC=CC=C2C=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



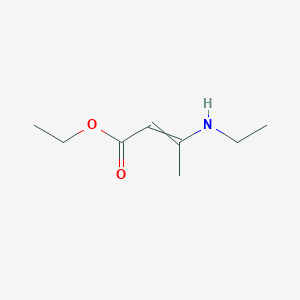
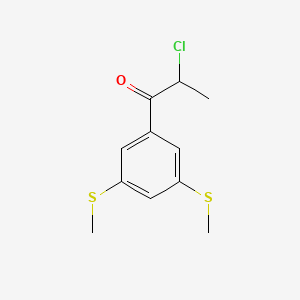

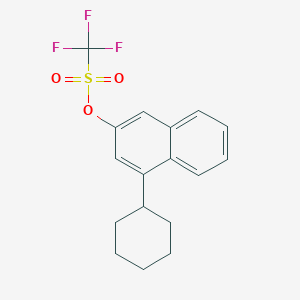
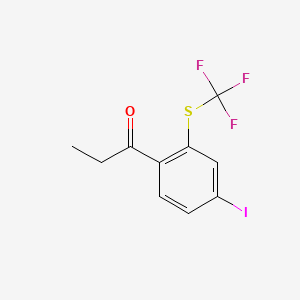
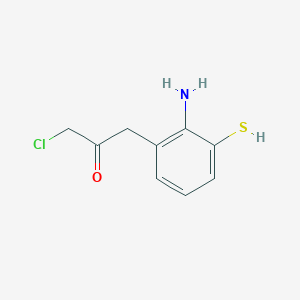
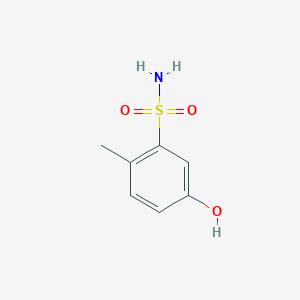
![Methyl 4-fluoro-5-((2-fluorophenyl)amino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14052162.png)
